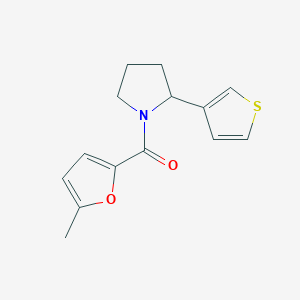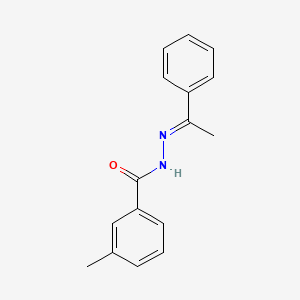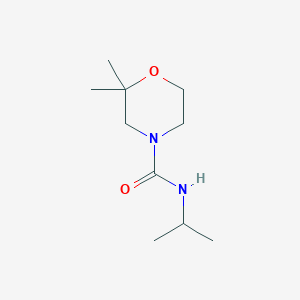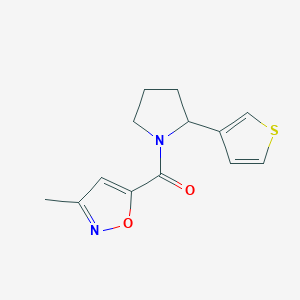
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture. It is a member of the chloroacetamide family of herbicides and is known for its effectiveness in controlling annual grasses and broadleaf weeds.
科学研究应用
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide has been extensively studied for its herbicidal properties. It is used in the control of weeds in various crops such as corn, soybeans, cotton, and wheat. This compound has also been studied for its potential use as a pre-emergent herbicide in turfgrass management. In addition, this compound has been investigated for its effects on soil microbial communities and its potential impact on soil health.
作用机制
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide inhibits the growth of weeds by interfering with the biosynthesis of fatty acids, which are essential for plant growth. Specifically, this compound inhibits the activity of acetyl-CoA carboxylase, an enzyme involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the weed.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution near waterways. This compound can also have negative effects on soil microbial communities, which can impact soil health and nutrient cycling.
实验室实验的优点和局限性
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide is a widely used herbicide and is readily available for research purposes. It is relatively inexpensive and has a long shelf life. However, this compound can be difficult to dissolve in water and may require the use of organic solvents for certain experiments.
未来方向
There are several areas of research that could benefit from further investigation of N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide. For example, more research is needed to understand the impact of this compound on soil microbial communities and its potential effects on soil health. Additionally, there is a need for more research on the potential use of this compound as a pre-emergent herbicide in turfgrass management. Finally, more research is needed to understand the potential impact of this compound on non-target organisms and the environment.
In conclusion, this compound is a synthetic herbicide that is widely used in agriculture for weed control. It is synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. This compound inhibits the growth of weeds by interfering with the biosynthesis of fatty acids. It has low toxicity to mammals and birds but can be toxic to aquatic organisms. This compound has several advantages for lab experiments, including its availability and low cost, but it can be difficult to dissolve in water. Future research directions include investigating the impact of this compound on soil microbial communities, its potential use as a pre-emergent herbicide in turfgrass management, and its potential impact on non-target organisms and the environment.
合成方法
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide can be synthesized by reacting 2,4-dichloroacetophenone with methyl mercaptan in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 96-98 °C. The purity of the product can be determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
属性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c1-6(15-2)10(14)13-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDAFZDIGZNYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)



![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)

![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)


![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)